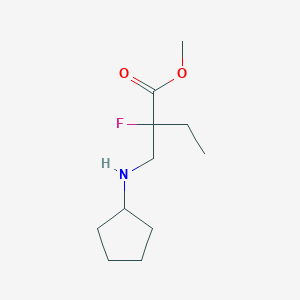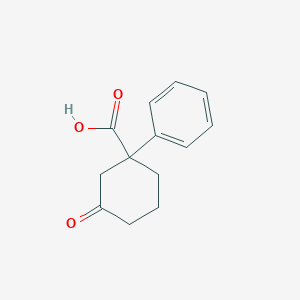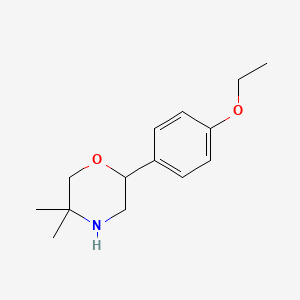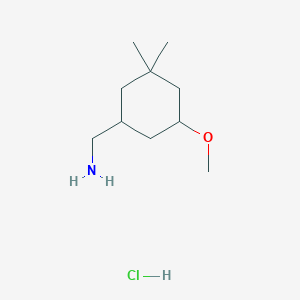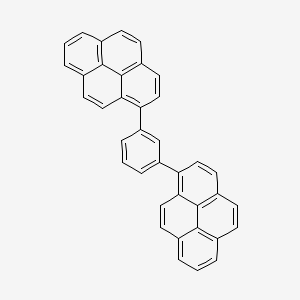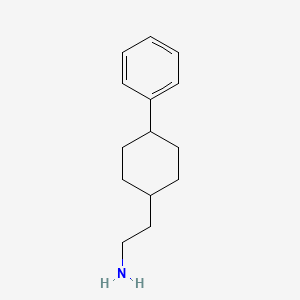
2-(4-Phenylcyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenylcyclohexyl)ethan-1-amine is a chemical compound with the molecular formula C14H21N It is a derivative of cyclohexylamine, where a phenyl group is attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylcyclohexyl)ethan-1-amine typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then subjected to a reductive amination process using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
2-(4-Phenylcyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesic and anesthetic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Phenylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. For instance, it may bind to the N-methyl-D-aspartate (NMDA) receptor, modulating its activity and influencing neurotransmitter release. This interaction can lead to various pharmacological effects, including analgesia and anesthesia .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Shares a similar cyclohexylamine structure but with different substituents.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
Methoxetamine (MXE): A structural analog of ketamine with similar pharmacological effects.
Uniqueness
2-(4-Phenylcyclohexyl)ethan-1-amine is unique due to its specific phenyl substitution on the cyclohexyl ring, which may confer distinct pharmacological properties compared to other similar compounds. Its structural features allow for targeted interactions with specific receptors, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4-phenylcyclohexyl)ethanamine |
InChI |
InChI=1S/C14H21N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-5,12,14H,6-11,15H2 |
InChI Key |
SJOBXELWUUONEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
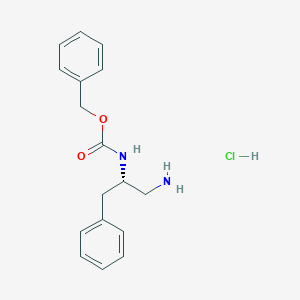
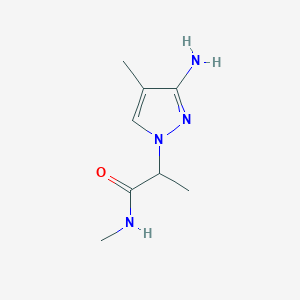
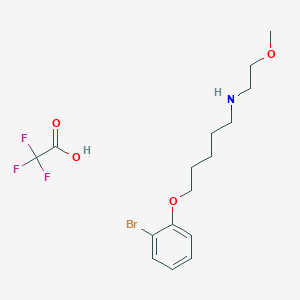
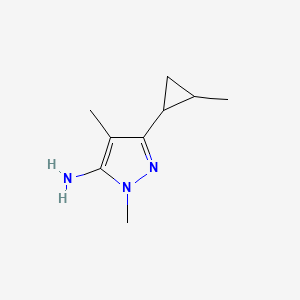
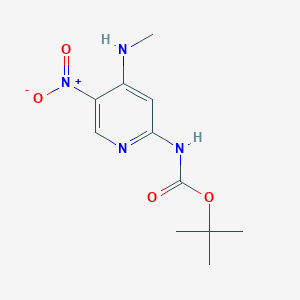

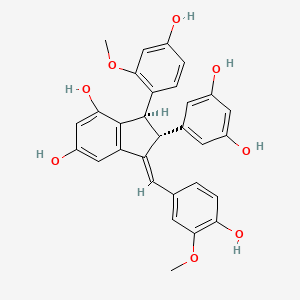
![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)
